![molecular formula C24H31N3O10 B2741950 Pomalidomide-PEG4-CO2H CAS No. 2138440-81-8](/img/structure/B2741950.png)
Pomalidomide-PEG4-CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-PEG4-CO2H is a protein degrader building block that enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand .
Synthesis Analysis
The synthesis of pomalidomide-conjugates for the development of protein degrader libraries has been described . The strategy for the reliable and succinct preparation of pomalidomide-linkers is essential to the formation of these conjugates . The synthesis of several new pomalidomide homo-dimers in enhanced yields compared to similar literature syntheses has been reported .Molecular Structure Analysis
The molecular formula of Pomalidomide-PEG4-CO2H is C24H31N3O10 . The molecular weight is 521.52 . It contains a Pomalidomide based cereblon ligand and a 4-unit PEG linker .Chemical Reactions Analysis
The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed to increase the yield considering the properties of the solvent–antisolvent combination .Physical And Chemical Properties Analysis
The boiling point of Pomalidomide-PEG4-CO2H is predicted to be 773.6±60.0 °C . The density is predicted to be 1.385±0.06 g/cm3 . It is stored at a temperature of 2-8°C .科学的研究の応用
High-Throughput Screening Assays
Pomalidomide-PEG4-COOH: has been utilized for its intrinsic fluorescence in high-throughput screening assays. This application is crucial for rapidly assessing the cellular penetration of protein degrader candidates. The fluorescence of pomalidomide can guide the rational design of conjugates without the need for additional labels or tags .
Anti-Tumor Drug Development
The compound has shown promise in the synthesis of novel pomalidomide derivatives containing urea moieties. These derivatives have demonstrated potent anti-tumor abilities in vitro, particularly against human breast cancer cell lines MCF-7. They work by inhibiting cell growth and inducing apoptosis, potentially leading to cell death .
Nanotechnology and New Materials Research
“Pomalidomide-PEG4-COOH” is applied in nanotechnology and new materials research. Its functionalization with polyethylene glycol (PEG) makes it a valuable compound for developing new materials and polyethylene glycol-modified functional coatings .
Drug Release Studies
In medical research, the compound is used in drug-release studies. Its PEGylation (attachment of PEG chains) enhances its solubility and stability, making it an excellent candidate for controlled drug delivery systems .
Cell Culture
The compound’s modified version is used in cell culture applications. It helps in the study of ligand and polypeptide synthesis support, which is essential for understanding cell signaling and protein interactions .
Imaging Applications
Utilizing the intrinsic fluorescence of pomalidomide, researchers have developed imaging applications. This technique allows for the visualization of cellular processes and can be paired with endocytosis inhibitors to study the mechanisms of cellular entry of various compounds .
Immunomodulatory Effects
Pomalidomide derivatives are being investigated for their immunomodulatory effects. They have the potential to stimulate T lymphocytes, increase IL-2 secretion, and decrease the expression of proinflammatory cytokines, which are vital for cancer treatment .
Ligand and Peptide Synthesis Support
The compound supports the synthesis of ligands and peptides. This is significant in the development of graft polymer compounds and the exploration of active compounds in various biochemical applications .
作用機序
Target of Action
Pomalidomide-PEG4-COOH, also known as Pomalidomide-PEG4-CO2H, is an E3 ligase ligand-linker conjugate . The primary target of this compound is Cereblon (CRBN) , a protein that plays a crucial role in the ubiquitin-proteasome system .
Mode of Action
Pomalidomide-PEG4-COOH contains a Pomalidomide-based Cereblon ligand and a 4-unit PEG linker used in PROTAC (Proteolysis-Targeting Chimeras) technology . This compound works by recruiting the E3 ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a critical pathway for protein degradation . By targeting Cereblon, Pomalidomide-PEG4-COOH can influence various downstream effects related to the degradation of specific proteins .
Pharmacokinetics
More than 70% of Pomalidomide is absorbed following administration of a single oral dose . .
Result of Action
The molecular and cellular effects of Pomalidomide-PEG4-COOH’s action primarily involve the degradation of target proteins. This can lead to various downstream effects depending on the specific proteins being targeted . For instance, Pomalidomide, the base compound, has been shown to inhibit the proliferation and induce apoptosis of various tumor cells .
Safety and Hazards
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance or mixture include Carbon oxides and Nitrogen oxides (NOx) . It is advised for firefighters to wear self-contained breathing apparatus for firefighting if necessary .
将来の方向性
Pomalidomide-PEG4-CO2H is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . Because even slight alterations in ligands and crosslinkers can affect ternary complex formation between the target, E3 ligase, and PROTAC, many analogs are prepared to screen for optimal target degradation . When used with other protein degrader building blocks with a pendant carboxyl group, parallel synthesis can be used to more quickly generate PROTAC libraries that feature variation in crosslinker length, composition, and E3 ligase ligand .
特性
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANPUBZFFRWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide-PEG4-COOH |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。